The chemical reactions involving 1-(4-methoxybenzyl)-3,5-dichloropyrazine-2(1H)-one are not explicitly detailed in the provided papers. Its primary reaction appears to be participating in the palladium-catalyzed coupling to form BMS-665053. This reaction likely involves the displacement of a chlorine atom on the pyrazine ring by the 2,6-dichloro-4-(difluoromethoxy)aniline molecule.
The mechanism of action of 1-(4-methoxybenzyl)-3,5-dichloropyrazine-2(1H)-one is not discussed in the provided papers. As an intermediate in the synthesis of BMS-665053, it likely does not possess an independent mechanism of action. The pharmacological activity would be attributed to the final compound, BMS-665053, which acts as a potent and selective corticotropin-releasing factor-1 receptor antagonist.
The primary application of 1-(4-methoxybenzyl)-3,5-dichloropyrazine-2(1H)-one, as identified in the provided papers, is its role as a synthetic intermediate in the preparation of BMS-665053. BMS-665053 demonstrates significant potential as a corticotropin-releasing factor-1 receptor antagonist, suggesting possible applications in the treatment of anxiety and depression.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: